molecular formula C16H20BrNO4 B2435157 2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid CAS No. 1803609-19-9

2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid

Cat. No. B2435157
CAS RN: 1803609-19-9
M. Wt: 370.243
InChI Key: JUPFURVBVULCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid” is a chemical compound with the molecular formula C16H20BrNO4 . It has a molecular weight of 370.24 .


Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, which is a four-membered cyclic amine. This ring is substituted with a bromophenyl group, a tert-butoxycarbonyl group, and an acetic acid group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 370.24 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Characterization

  • Bromination of Cyclic Acetals : This compound has been used in the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (Zimmermann & Seebach, 1987).

  • Antimicrobial Agents : It's involved in the synthesis of substituted phenyl azetidines, which are screened for antimicrobial activity (Doraswamy & Ramana, 2013).

  • Synthesis of Novel Phenyl Pyrazoline Derivatives : The compound aids in synthesizing derivatives with potential antimicrobial activities (Shah & Patel, 2012).

Potential Medical Applications

  • Elastase Inhibitors : 1-Alkoxycarbonyl-3-bromoazetidin-2-ones, including derivatives of this compound, have shown potential as elastase inhibitors (Beauve et al., 1999).

  • Synthesis of β-Alanine Derivatives : It's used in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids (Arvanitis et al., 1998).

  • Intermediates for Carbapenems : The compound contributes to the synthesis of key intermediates for carbapenems, a class of antibiotics (Kita et al., 1992).

  • Building Block for Carbapenems : As a new versatile building block, it's utilized in the synthesis of carbapenems (Khasanova et al., 2019).

  • Cholesterol Inhibitors : It's used in synthesizing bicyclic azetidin-2-ones, which show potential as blood cholesterol inhibitors (Salman & Magtoof, 2019).

  • Analgesic and Anti-inflammatory Agent : Derivatives of the compound are synthesized for potential use as analgesic and anti-inflammatory agents (Chhajed & Upasani, 2016).

Safety And Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(21)18-9-16(10-18,8-13(19)20)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPFURVBVULCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid

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